molecular formula C19H17FN2O B2705177 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide CAS No. 866156-47-0

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide

Cat. No.: B2705177
CAS No.: 866156-47-0
M. Wt: 308.356
InChI Key: KOVMGZRHUXRSFL-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrrole ring substituted with dimethyl groups, a phenyl ring, and a fluorobenzenecarboxamide moiety, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Target of Action

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide primarily targets the DHFR and Enoyl ACP Reductase enzymes . These enzymes play a crucial role in the metabolic processes of cells. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound interacts with its targets by binding to the active sites of the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to changes in the metabolic processes of the cells .

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase enzymes by N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects include disruption of DNA replication and cell growth due to the lack of necessary nucleotides and fatty acids .

Pharmacokinetics

The compound’s ability to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide’s action include suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide. For instance, the compound’s dust may irritate the eyes and respiratory tract, suggesting that it should be handled with appropriate protective equipment . Furthermore, it should be stored and handled in a way that avoids contact with oxidizing agents to prevent fire and explosion risks . Adequate ventilation should be ensured to avoid inhalation of its vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.

    Coupling with Phenyl Ring: The substituted pyrrole is coupled with a phenyl ring through a Suzuki coupling reaction, using palladium as a catalyst.

    Introduction of Fluorobenzenecarboxamide Moiety: Finally, the phenyl-pyrrole compound is reacted with 2-fluorobenzenecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-chlorobenzenecarboxamide
  • N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-bromobenzenecarboxamide
  • N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-iodobenzenecarboxamide

Uniqueness

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-7-8-14(2)22(13)16-11-9-15(10-12-16)21-19(23)17-5-3-4-6-18(17)20/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMGZRHUXRSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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